molecular formula C20H35NO2 B1616698 n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine CAS No. 5450-56-6

n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine

Cat. No.: B1616698
CAS No.: 5450-56-6
M. Wt: 321.5 g/mol
InChI Key: QGQQSYMDAKHKNK-UHFFFAOYSA-N
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Description

n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C20H35NO2 and a molecular weight of 321.5 g/mol . This compound is characterized by its unique structure, which includes a dimethylamino group and an octylphenoxyethoxy moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine typically involves the reaction of 4-octylphenol with ethylene oxide to form 2-(4-octylphenoxy)ethanol. This intermediate is then reacted with n,n-dimethylaminoethyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is used in studies involving cell membrane interactions and receptor binding due to its amphiphilic nature.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is employed in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets, such as cell membrane receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and receptor activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine can be compared to other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

N,N-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)23-18-17-22-16-15-21(2)3/h11-14H,4-10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQQSYMDAKHKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278763
Record name n,n-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-56-6
Record name NSC9977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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